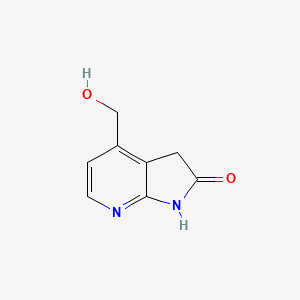

4-Hydroxymethyl-7-aza-2-oxyindole

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-5-1-2-9-8-6(5)3-7(12)10-8/h1-2,11H,3-4H2,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETSJTGQAWZIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2NC1=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The 7-azaindole core is a privileged scaffold in medicinal chemistry. Key structural analogs of 4-hydroxymethyl-7-azaindole include:

Key Observations :

- Hydroxymethyl vs. Methoxy/Carbaldehyde : The hydroxymethyl group in 4-hydroxymethyl-7-azaindole offers superior hydrogen-bonding capability compared to methoxy or aldehyde groups, which may enhance interactions with biological targets .

- Methyl Substituents : 2-Methyl-7-azaindole lacks polar groups, limiting its solubility but favoring lipid membrane penetration .

Physicochemical Properties

- Solubility : Hydroxymethyl groups improve aqueous solubility relative to methoxy or methyl substituents, which are more lipophilic .

- Stability : Electron-withdrawing groups (e.g., nitro in 4-nitro-7-oxide-7-azaindole) may reduce stability under acidic conditions, whereas hydroxymethyl is neutral to mildly acidic/basic environments .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-hydroxymethyl-7-aza-2-oxyindole typically involves:

- Construction of the azaindole core through cyclization of suitably substituted pyridine derivatives.

- Introduction of the hydroxymethyl group at the 4-position.

- Oxidation to form the 2-oxy (lactam) functionality characteristic of the oxindole structure.

One classical approach involves the cyclization of 2-aminopyrid-3-ylacetic acid derivatives, which leads to the formation of 7-aza-oxindole frameworks, precursors to 4-hydroxymethyl-7-aza-2-oxyindole.

Specific Synthetic Route Example

- Starting Material : 2-aminopyrid-3-ylacetic acid or its esters.

- Cyclization : Heating under acidic or dehydrating conditions promotes intramolecular cyclization to form the 7-aza-2-oxyindole core.

- Hydroxymethylation : Introduction of the hydroxymethyl group at the 4-position can be achieved via selective formylation followed by reduction or direct hydroxymethylation using formaldehyde under controlled conditions.

- Purification : Crystallization or chromatographic techniques ensure isolation of pure 4-hydroxymethyl-7-aza-2-oxyindole.

Bromination as a Derivative Preparation Method

A notable preparation related to 4-hydroxymethyl-7-aza-2-oxyindole is the bromination to form 3,3-dibromo-4-hydroxymethyl-7-aza-2-oxyindole. This involves:

- Reacting 4-hydroxymethyl-7-aza-2-oxyindole with bromine in solvents such as acetic acid or chloroform.

- Conducting the reaction at room temperature or slightly elevated temperatures.

- This bromination is a key step in generating derivatives for further chemical transformations.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclization | Intramolecular ring closure | Acidic or dehydrating conditions, heat | Forms 7-aza-2-oxyindole core |

| Hydroxymethylation | Electrophilic substitution | Formaldehyde, controlled pH and temperature | Selective substitution at 4-position |

| Bromination (derivative) | Electrophilic aromatic substitution | Bromine, acetic acid or chloroform, RT or mild heat | Produces dibromo derivatives |

| Purification | Crystallization or chromatography | Solvent systems such as ethanol, methanol | Ensures product purity |

Analytical Data and Research Findings

- The 4-hydroxymethyl-7-aza-2-oxyindole synthesized via these methods exhibits characteristic spectral features confirming the azaindole and hydroxymethyl functionalities.

- Bromination derivatives have been studied for their reactivity, showing that the hydroxymethyl group can be oxidized to carboxyl groups or undergo substitution reactions, indicating versatile functional group transformations possible from the parent compound.

- Research emphasizes the importance of controlling reaction conditions, especially solvent choice and temperature, to maximize yield and selectivity in the preparation steps.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Hydroxymethyl-7-aza-2-oxyindole, and how can regioselectivity be controlled during its functionalization?

- Methodological Answer : A palladium-catalyzed cyanation/reduction sequence has been successfully applied to introduce aminomethyl moieties in azaindole derivatives, as demonstrated in the synthesis of related 7-azaindole intermediates . For regioselective functionalization, chlorination via N-oxide intermediates (e.g., 7-azaindole N-oxide) ensures positional control, minimizing side reactions. Solvent systems like acetic acid under reflux (3–5 h) are critical for stabilizing reactive intermediates .

Q. How should solubility and stability of 4-Hydroxymethyl-7-aza-2-oxyindole be characterized for in vitro studies?

- Methodological Answer : Solubility profiling in polar (e.g., water, ethanol) and nonpolar solvents (e.g., DMSO) is essential. For example, analogous hydroxy-substituted azaindoles exhibit solubility of ~8.45 mg/mL in water at 25°C, with improved solubility in ethanol . Stability assays under varying pH (1–12) and temperature (4–37°C) should employ HPLC-UV or LC-MS to track degradation products over 24–72 h .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 4-Hydroxymethyl-7-aza-2-oxyindole?

- Methodological Answer : Combine H/C NMR (DMSO-) to resolve aromatic protons and hydroxymethyl groups. IR spectroscopy (ATR mode) identifies hydroxyl stretches (3200–3500 cm) and carbonyl bands (~1700 cm). High-resolution mass spectrometry (HRMS-ESI) with <5 ppm mass accuracy confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for 4-Hydroxymethyl-7-aza-2-oxyindole synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and intermediates for key steps like cyclization or hydroxylation. Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate pathways. Discrepancies between theoretical and observed regioselectivity may indicate solvent or catalyst effects not captured in gas-phase models .

Q. What strategies mitigate competing side-reactions during cross-coupling of 4-Hydroxymethyl-7-aza-2-oxyindole with heteroaromatic substrates?

- Methodological Answer : Use Pd(OAc)/XPhos catalysts for Suzuki-Miyaura couplings to suppress protodehalogenation. For Buchwald-Hartwig aminations, sterically hindered ligands (e.g., t-BuBrettPhos) improve yields by reducing β-hydride elimination. Monitor reactions via in situ IR or Raman spectroscopy to detect intermediates and optimize stoichiometry .

Q. How can bioactivity assays differentiate between direct target engagement and off-target effects for 4-Hydroxymethyl-7-aza-2-oxyindole in kinase inhibition studies?

- Methodological Answer : Employ orthogonal assays:

- Thermal Shift Assays (TSA) : Measure ∆T shifts to confirm binding to purified kinases.

- Cellular Target Engagement (NanoBRET) : Quantify compound-protein interactions in live cells.

- Kinome-wide Profiling (KinomeScan) : Identify off-target hits at 1 µM concentration.

Discrepancies between biochemical and cellular IC values suggest membrane permeability or efflux issues .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for 4-Hydroxymethyl-7-aza-2-oxyindole across studies?

- Methodological Answer : Standardize protocols per USP guidelines:

- Shake Flask Method : Saturate solvent (e.g., PBS pH 7.4) with compound, agitate 24 h at 25°C, filter (0.22 µm), and quantify via UV-Vis (λ ~270 nm).

- QC Measures : Include internal controls (e.g., caffeine for aqueous systems) and validate with nephelometry to detect undissolved particulates .

Q. What statistical frameworks are appropriate for reconciling conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to deconvolute contributions of lipophilicity (clogP), hydrogen-bond donors, and steric parameters. Use Bayesian inference models to weight high-confidence datasets (e.g., crystallographic binding poses) over lower-resolution assays (e.g., cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.